

Application Notes & Protocol: Isolation of 1,3,5-Trihydroxyxanthone from Calophyllum inophyllum

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Compound of Interest

Compound Name: 1,3,5-Trihydroxyxanthone

Cat. No.: B1664532

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Calophyllum inophyllum, a plant belonging to the Guttiferae family, is a known source of various bioactive secondary metabolites, including xanthenes, coumarins, flavonoids, and triterpenoids.[1] Among these, xanthenes have attracted significant interest due to their potential pharmacological activities. This document provides a detailed protocol for the isolation of **1,3,5-Trihydroxyxanthone** and structurally similar xanthenes from the root bark and leaves of Calophyllum inophyllum. The methodologies described herein are compiled from established phytochemical investigation procedures.

Experimental Protocols

Plant Material Collection and Preparation

- Collection: Fresh root bark of Calophyllum inophyllum should be collected and properly identified by a plant taxonomist. A voucher specimen should be deposited in a recognized herbarium for future reference.[2]
- Preparation: The collected root bark is washed thoroughly to remove any adherent foreign material. It is then air-dried or sun-dried for several days until completely dry. The dried material is ground into a coarse powder using a grinding mill.[2]

Extraction of Crude Extracts

Two primary methods for extraction are described: maceration and Soxhlet extraction.

2.1 Maceration Protocol: Maceration is a simple and common method for extracting bioactive compounds.[3]

- Weigh 1.4 kg of the dried, powdered root bark of *Calophyllum inophyllum*. [4]
- Place the powdered material in a large container and add a sufficient volume of n-hexane to fully immerse the powder.
- Allow the mixture to stand for 48 hours at room temperature, with occasional stirring.
- After 48 hours, filter the mixture to separate the extract from the plant material. Repeat the extraction process three times with fresh n-hexane. [4]
- Combine all the n-hexane extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude n-hexane extract. [4]
- The same plant material is then sequentially re-extracted with chloroform and then methanol, each for 48 hours (twice for each solvent). [4]
- The chloroform and methanol extracts are separately concentrated under reduced pressure to yield the crude chloroform and methanol extracts. [4]

2.2 Soxhlet Extraction Protocol: Soxhlet extraction provides a more exhaustive extraction.

- Place a known quantity of the dried leaf powder in a thimble.
- The thimble is placed into a Soxhlet extractor.
- The extraction is carried out with methanol at 65°C for 5 hours. [5]
- After extraction, the solvent is evaporated under reduced pressure to obtain the crude methanol extract.

Chromatographic Isolation and Purification

Column chromatography is the primary method for isolating individual compounds from the crude extracts.

- **Column Preparation:** A glass column is packed with silica gel (70-230 mesh) as the stationary phase. The silica gel is made into a slurry with the initial mobile phase solvent (e.g., n-hexane) and poured into the column.
- **Sample Loading:** The crude extract (e.g., the chloroform extract) is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.[\[4\]](#)
- **Elution:** The column is eluted with a gradient of solvents with increasing polarity. A common solvent system starts with 100% n-hexane, followed by increasing proportions of ethyl acetate in n-hexane, then pure ethyl acetate, and finally increasing proportions of methanol in ethyl acetate.[\[1\]](#)[\[4\]](#)
- **Fraction Collection:** Eluted fractions are collected in separate test tubes.
- **Thin Layer Chromatography (TLC) Monitoring:** The collected fractions are monitored by TLC to identify those containing the desired xanthone. Fractions with similar TLC profiles are pooled together.[\[1\]](#)
 - **TLC Procedure:**
 - Spot the fractions on a silica gel 60 F254 TLC plate.
 - Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate:acetic acid, 90:10:1 v/v/v).[\[5\]](#)
 - Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a visualizing agent like vanillin-sulfuric acid followed by heating.[\[2\]](#)
- **Purification:** Fractions containing the target compound are further purified by repeated column chromatography or preparative TLC (PTLC) until a pure compound is obtained.[\[2\]](#) A related compound, 1,3,5-trihydroxy-2-methoxy xanthone, has been isolated from the chloroform extract of the roots.[\[4\]](#)

Data Presentation

Table 1: Extraction Yields from Calophyllum inophyllum Root Bark (1.4 kg)[[4](#)]

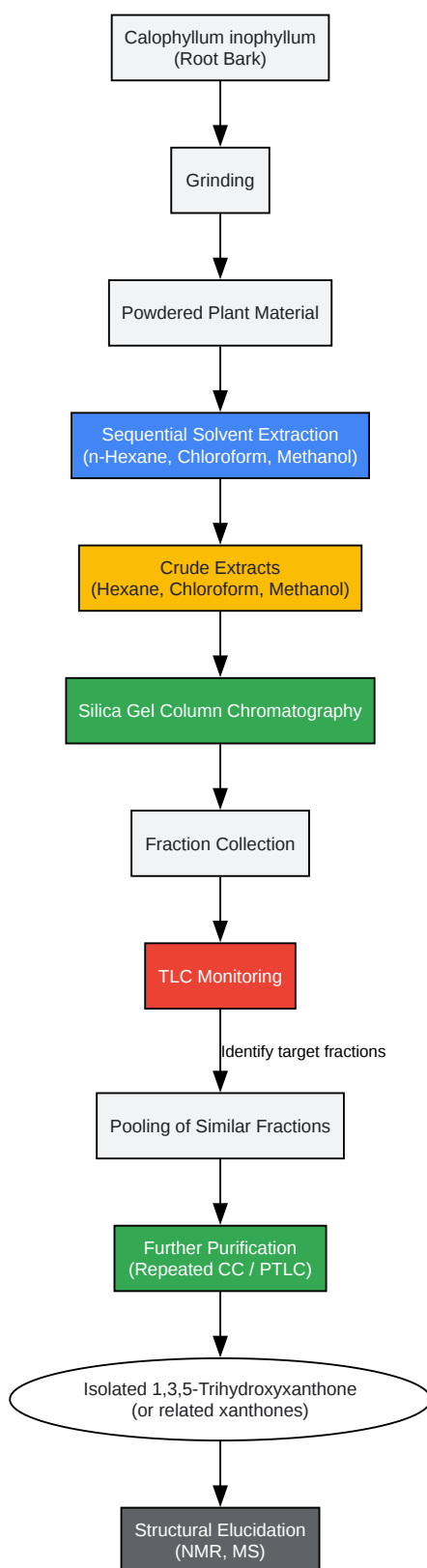
Extract Type	Yield (g)
n-Hexane	11
Chloroform	60
Methanol	21

Table 2: Characterization Data for 1,3,5-Trihydroxy-2-methoxy xanthone[[4](#)]

Property	Value
Appearance	Pale yellow powder
Melting Point (°C)	182-184
¹ H NMR (400 MHz, CDCl ₃) δ (ppm)	
1-OH	13.11 (s)
5-OH	9.48 (s)
3-OH	9.26 (s)
H-8	7.64 (dd, J = 7.3, 1.8 Hz)
H-6	7.32 (dd, J = 8.2, 1.8 Hz)
H-7	7.26 (t, J = 15.6 Hz)
H-4	6.52 (s)
2-OMe	3.86 (s)
¹³ C NMR (100 MHz, CDCl ₃) δ (ppm)	
C-9	182.1
C-3	159.2
C-1	155.3
C-4a	153.8
C-5	146.9
C-10a	146.1
C-2	131.5
C-7	124.8
C-8a	121.7
C-6	121.3
C-8	116.1

C-9a	104.0
C-4	94.7
OCH ₃	60.7
Mass Spectrometry (EI-MS) m/z	274, 259, 231, 202, 187, 161, 147, 136, 107, 93, 77, 65, 51, 41

Mandatory Visualization



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Caption: Workflow for the isolation of **1,3,5-Trihydroxyxanthone**.

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